molecular formula C13H19NO5S B2980293 N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)benzenesulfonamide CAS No. 2309187-83-3

N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)benzenesulfonamide

Cat. No.: B2980293
CAS No.: 2309187-83-3
M. Wt: 301.36
InChI Key: QFCMQLUDPYBCJK-UHFFFAOYSA-N
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Description

N-((3-(2-Hydroxyethoxy)tetrahydrofuran-3-yl)methyl)benzenesulfonamide is a chemical compound featuring a benzenesulfonamide group linked to a tetrahydrofuran ring substituted with a 2-hydroxyethoxy chain. This structure is of significant interest in medicinal chemistry, particularly in the design and synthesis of novel sulfonamide-based therapeutics. Compounds with similar structural motifs, including the tetrahydrofuran ring and 2-hydroxyethoxy side chain, have been investigated as key intermediates and backbone structures in the development of targeted cancer therapies . The benzenesulfonamide group is a privileged pharmacophore found in a wide range of biologically active molecules, and its incorporation is a common strategy in drug discovery . Research into analogous benzenesulfonamide derivatives has shown their potential as inhibitors of critical biological pathways. For instance, some derivatives have been explored for their role in disrupting protein-kinase interactions, such as RAF inhibitors for targeting RAS-mutant cancers . Other structurally related benzene-1,4-disulfonamides have been identified as potent inhibitors of oxidative phosphorylation (OXPHOS), a promising therapeutic strategy for cancers dependent on aerobic metabolism . The presence of the 2-hydroxyethoxy group is a frequent design element intended to improve the aqueous solubility and overall drug-like properties of lead compounds, thereby enhancing their pharmacokinetic profiles . This product is intended for research and development purposes, such as hit-to-lead optimization campaigns and structure-activity relationship (SAR) studies. It is For Research Use Only. Not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[[3-(2-hydroxyethoxy)oxolan-3-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO5S/c15-7-9-19-13(6-8-18-11-13)10-14-20(16,17)12-4-2-1-3-5-12/h1-5,14-15H,6-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFCMQLUDPYBCJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1(CNS(=O)(=O)C2=CC=CC=C2)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)benzenesulfonamide is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)benzenesulfonamide can be described by its molecular formula C15H23NO5SC_{15}H_{23}NO_5S. The structure features a benzenesulfonamide moiety linked to a tetrahydrofuran derivative, which is modified with a hydroxyethoxy group. This unique structure may contribute to its biological activity.

Research indicates that compounds with sulfonamide groups often exhibit inhibitory effects on various enzymes, including carbonic anhydrases (CAs). The interaction of benzenesulfonamide derivatives with CAs is significant due to the role of these enzymes in physiological processes such as pH regulation and ion transport. The binding affinity of these compounds can vary based on structural modifications.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
Antimicrobial Inhibition of bacterial growth
Carbonic Anhydrase Inhibition Weak inhibition with Ki>10000nMK_i>10000\,nM
Antiviral Potential activity against viral replication
Cytotoxicity Low cytotoxicity observed in cell lines

Research Findings

  • Antimicrobial Activity : A study highlighted the antimicrobial properties of sulfonamide derivatives, indicating that N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)benzenesulfonamide exhibits significant antibacterial activity against various pathogens. The mechanism appears to involve disruption of bacterial metabolic pathways.
  • Carbonic Anhydrase Inhibition : The compound was tested for its ability to inhibit human carbonic anhydrases I and II, which are critical in numerous physiological functions. Docking studies revealed that the benzenesulfonamide group binds effectively to the active site, suggesting potential therapeutic applications in conditions where CA modulation is beneficial.
  • Antiviral Properties : Preliminary studies suggest that this compound may possess antiviral properties, particularly against HIV. The structure allows for interactions with reverse transcriptase, potentially inhibiting viral replication. Further investigations into its efficacy and safety profile are warranted.
  • Cytotoxicity Assessment : Cytotoxicity tests revealed that the compound has a favorable safety profile, showing lower toxicity in mammalian cell lines compared to other sulfonamide derivatives. This characteristic makes it a candidate for further development in therapeutic applications.

Case Studies

A notable case study involved the synthesis and characterization of related benzenesulfonamide derivatives, which demonstrated varying degrees of biological activity. The structure-activity relationship (SAR) analysis provided insights into how modifications influence biological efficacy.

Table 2: Case Study Summary

CompoundActivity TypeObservations
N-Pyridin-3-yl-benzenesulfonamideAntimicrobialEffective against Gram-positive bacteria
N-(4-chlorobenzenesulfonyl)-N'-methylureaCarbonic Anhydrase InhibitorModerate inhibition observed

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications in Benzenesulfonamide Derivatives

Benzenesulfonamide derivatives exhibit diverse pharmacological and chemical properties depending on substituents. Below is a comparative analysis of key analogs:

Table 1: Structural and Molecular Comparison
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features Source
Target Compound THF-3-yl with 2-hydroxyethoxy, benzenesulfonamide C₁₅H₂₃NO₅S 329.4 Hydrophilic THF and hydroxyethoxy groups enhance solubility .
3-Chloro-N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-methoxybenzenesulfonamide Chloro, methoxy, furan, thiophene C₁₇H₁₆ClNO₅S₂ 413.9 Heterocyclic substituents (furan/thiophene) may increase π-π stacking interactions .
N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)-2,5-dimethylbenzenesulfonamide 2,5-Dimethyl benzene, THF-3-yl C₁₅H₂₃NO₅S 329.4 Methyl groups enhance lipophilicity compared to unsubstituted benzene .
N-(((1S,3R,5S)-adamantan-1-yl)methyl)-3-((4-chlorophenyl)sulfonyl)benzenesulfonamide Adamantane, 4-chlorophenyl C₂₃H₂₅ClN₂O₄S₂ 523.1 Bulky adamantane group improves CNS penetration; Nav1.8 inhibitor .
4-(Trifluoromethoxy)benzenesulfonamide analog Trifluoromethoxy, THF-3-yl C₁₇H₁₄F₃NO₅S₂ 433.4 Electron-withdrawing CF₃O group enhances metabolic stability .

Key Research Findings

Influence of Substituents on Bioactivity
  • Adamantane-containing analogs (e.g., ) demonstrate significant biological activity as Nav1.8 inhibitors, attributed to the rigid, lipophilic adamantane moiety enhancing target binding .
  • Hydrophilic groups (e.g., hydroxyethoxy in the target compound) improve aqueous solubility, critical for drug delivery .

Challenges and Limitations

  • Data Gaps : Physical properties (melting point, solubility) are largely unreported for many analogs (e.g., ), hindering direct comparisons.
  • Biological Data : Only the adamantane derivative () has documented pharmacological activity; other analogs lack efficacy studies.

Q & A

Q. What are the optimal reaction conditions for synthesizing N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)benzenesulfonamide, and how can yield be maximized?

Methodological Answer: Synthesis optimization typically involves varying parameters such as solvent polarity, temperature, and catalyst selection. For sulfonamide derivatives, coupling reactions between sulfonyl chlorides and amines under anhydrous conditions (e.g., THF or DCM) at 0–25°C are common. Catalysts like NaH or triethylamine can improve yields by facilitating deprotonation of the amine intermediate. For example, NaH in THF at 0°C achieved 70–80% yields in analogous sulfonamide syntheses . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization enhances purity.

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR confirm substituent positions and stereochemistry. For instance, benzenesulfonamide protons typically resonate at δ 7.5–8.0 ppm, while tetrahydrofuran oxygen environments shift signals to δ 3.5–4.5 ppm .
  • IR Spectroscopy : Sulfonamide S=O stretches appear as strong bands near 1150–1350 cm1^{-1}, and hydroxyl groups from the 2-hydroxyethoxy moiety show broad peaks at 3200–3600 cm1^{-1} .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, with exact mass calculations critical for distinguishing isomers .

Q. What methods are effective in assessing the compound’s solubility and stability under physiological conditions?

Methodological Answer:

  • Solubility : Use shake-flask methods with buffers (pH 1.2–7.4) and HPLC quantification. Hydrophilic substituents like 2-hydroxyethoxy improve aqueous solubility, while logP calculations (via software like MarvinSketch) predict lipid bilayer penetration .
  • Stability : Incubate the compound in simulated gastric/intestinal fluids (37°C, 24–48 hours) and monitor degradation via LC-MS. Stability under oxidative stress can be tested using H2 _2O2_2-containing media .

Advanced Research Questions

Q. How can X-ray crystallography resolve the three-dimensional conformation of the compound, and what insights does this provide?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) requires high-purity crystals grown via slow evaporation (e.g., methanol/water mixtures). The technique reveals bond angles, dihedral angles, and non-covalent interactions (e.g., hydrogen bonds between sulfonamide S=O and hydroxyl groups). For example, SCXRD of N-(3-methoxybenzoyl)-2-methyl-benzenesulfonamide showed a planar sulfonamide core with intramolecular H-bonding stabilizing the tetrahydrofuran ring . Such data guide structure-based drug design by identifying pharmacophoric features.

Q. What strategies are recommended for analyzing structure-activity relationships (SAR) to improve biological activity?

Methodological Answer:

  • Substituent Variation : Introduce electron-withdrawing groups (e.g., Cl, CF3_3) to the benzene ring to enhance binding affinity. For example, 4-chloro substitution in benzenesulfonamides increased antimicrobial activity by 40% compared to unsubstituted analogs .
  • Scaffold Hybridization : Combine the tetrahydrofuran moiety with heterocycles (e.g., triazoles) to modulate steric and electronic effects. Computational docking (AutoDock Vina) predicts binding modes to targets like cyclooxygenase-2 (COX-2) .

Q. How should researchers address contradictions in experimental data, such as varying yields in different synthesis protocols?

Methodological Answer:

  • Systematic Parameter Screening : Use Design of Experiments (DoE) to test variables (e.g., solvent, temperature) in a combinatorial manner. For example, yields of substituted sulfonamides varied from 11–52% depending on the base (NaH vs. K2 _2CO3 _3) and reaction time .
  • Analytical Validation : Compare NMR and HPLC profiles of products from conflicting protocols to identify impurities or byproducts. Trace water in THF, for instance, can hydrolyze sulfonyl chlorides, reducing yields .

Q. What methodologies are employed to evaluate the compound’s inhibitory activity against enzymes like CDK2?

Methodological Answer:

  • Kinase Assays : Use fluorescence-based ADP-Glo™ assays to measure CDK2 inhibition. Pre-incubate the compound with CDK2/Cyclin E complexes and ATP, then quantify residual kinase activity. IC50_{50} values are derived from dose-response curves .
  • Molecular Dynamics (MD) Simulations : Simulate ligand-enzyme binding over 100 ns to identify key interactions (e.g., hydrogen bonds with Lys33 or Asp145). MD trajectories validate static docking results and predict resistance mutations .

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